molecular formula C14H8O4 B1172081 MADDERCOLOUR CAS No. 12640-73-2

MADDERCOLOUR

Cat. No.: B1172081
CAS No.: 12640-73-2
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
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Description

Maddercolour is a natural dye derived from the roots of various madder species, primarily Rubia tinctorum. This compound has been used for centuries to dye textiles, producing vibrant red hues. The primary colorants in this compound are anthraquinones, including alizarin and purpurin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maddercolour can be extracted from the roots of madder plants through several methods. One common method involves boiling the roots in water to extract the color compounds. The roots are simmered in water for a specific period, allowing the anthraquinones to dissolve .

Industrial Production Methods

In industrial settings, this compound is often produced using more advanced extraction techniques. These methods may involve the use of solvents and other chemicals to enhance the yield and purity of the dye. The advent of ‘soft’ extraction techniques has demonstrated the need to preserve sensitive molecules, such as anthraquinone glycosides .

Chemical Reactions Analysis

Types of Reactions

Maddercolour undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the color and properties of the dye.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, alizarin can be oxidized to produce different shades of red and orange .

Major Products Formed

The major products formed from reactions involving this compound include different anthraquinone derivatives. These derivatives can vary in color and stability, depending on the reaction conditions .

Scientific Research Applications

Maddercolour has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of maddercolour involves its interaction with various molecular targets. Anthraquinones, such as alizarin, bind to fibers in textiles, creating a lasting color. In biological systems, these compounds can interact with cellular components, exerting effects such as antioxidant activity .

Comparison with Similar Compounds

Maddercolour is unique due to its natural origin and the specific anthraquinones it contains. Similar compounds include:

This compound stands out for its historical significance and the specific shades of red it produces, which are difficult to replicate with synthetic dyes.

Properties

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
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CAS No.

72-48-0
Record name Alizarin
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Record name Alizarin
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Record name Alizarin
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Record name 9,10-Anthracenedione, 1,2-dihydroxy-
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Record name 1,2-dihydroxyanthraquinone
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Record name ALIZARIN
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